![molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7](/img/structure/B2857186.png)
5-bromobenzo[b]thiophen-3(2H)-one
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Overview
Description
5-bromobenzo[b]thiophen-3(2H)-one is a chemical compound with the molecular formula C8H5BrOS . It is a derivative of benzo[b]thiophene . The compound appears as white to cream to pale orange crystals or powder .
Synthesis Analysis
The synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are structurally similar to 5-bromobenzo[b]thiophen-3(2H)-one, has been achieved using the Fiesselmann thiophene synthesis . This method involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of 5-bromobenzo[b]thiophen-3(2H)-one consists of a benzo[b]thiophene core with a bromine atom attached at the 5-position .
Chemical Reactions Analysis
Bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid gives the 2,3,6-tribromo-derivative; nitration gives a mixture of 2,3,6-tribromo-(25%), 2,3,4-tribromo-(3%), 2,3-dibromo-6-nitro-(32%), and 2,3-dibromo-4-nitrobenzo[b]thiophen (36%) .
Physical And Chemical Properties Analysis
5-bromobenzo[b]thiophen-3(2H)-one is a white to cream to pale orange solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .
Scientific Research Applications
Organic Semiconductors
5-bromobenzo[b]thiophen-3(2H)-one: derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds exhibit p-channel behavior, demonstrating hole mobility and a current on/off ratio that is significant for the development of flexible electronic devices .
Electrochemical Synthesis
The compound serves as a precursor in the electrochemical synthesis of benzothiophene motifs. This method is particularly important for the development of efficient methods for constructing benzothiophene derivatives, which have diverse applications in medicinal chemistry and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[b]thiophene derivatives have been utilized as organic semiconductors for organic field-effect transistors
Mode of Action
It’s known that benzo[b]thiophene derivatives can participate in electrochemical reactions . The compound might interact with its targets through electronic effects, influencing the properties of the semiconductor material .
Biochemical Pathways
As an organic semiconductor, it likely influences electron transport pathways in the context of organic field-effect transistors .
Pharmacokinetics
It’s worth noting that the compound has high gastrointestinal absorption and is bbb permeant
Result of Action
As an organic semiconductor, it likely influences the electrical properties of materials in which it is incorporated, such as organic thin-film transistors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromobenzo[b]thiophen-3(2H)-one. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . Light sensitivity could potentially affect its stability and efficacy .
properties
IUPAC Name |
5-bromo-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHIUBOBYGRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromobenzo[b]thiophen-3(2H)-one |
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